8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid
CAS No.: 2306276-04-8
VCID: VC5692791
Molecular Formula: C8H4BrFN2O2
Molecular Weight: 259.034
* For research use only. Not for human or veterinary use.
![8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid - 2306276-04-8](/images/structure/VC5692791.png)
Description |
8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid is a complex organic compound with the CAS number 2306276-04-8. It belongs to the family of heterocyclic building blocks, which are crucial in the synthesis of various pharmaceuticals and chemical intermediates. This compound is characterized by its molecular formula C₈H₄N₂O₂FBr and molecular weight of 259.03 g/mol . Applications and ResearchThis compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its unique structure makes it a valuable intermediate for creating complex heterocyclic compounds with potential biological activities. While specific biological activity data for 8-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid is limited, compounds with similar structures have shown promise in various therapeutic areas. For instance, heterocyclic compounds are often explored for their anticancer, antibacterial, and antiviral properties . Handling and Safety8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid is intended for research and laboratory use only. It should not be used in food, cosmetics, drugs (human or veterinary), consumer products, or biocides . Handling requires appropriate safety precautions, including the use of protective equipment and adherence to standard laboratory safety protocols. |
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CAS No. | 2306276-04-8 |
Product Name | 8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid |
Molecular Formula | C8H4BrFN2O2 |
Molecular Weight | 259.034 |
IUPAC Name | 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H4BrFN2O2/c9-4-2-1-3-12-6(10)5(8(13)14)11-7(4)12/h1-3H,(H,13,14) |
Standard InChIKey | KDNHENPDVVSMTN-UHFFFAOYSA-N |
SMILES | C1=CN2C(=C(N=C2C(=C1)Br)C(=O)O)F |
Solubility | not available |
PubChem Compound | 145945004 |
Last Modified | Aug 17 2023 |
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